9-(3-o-Methylpentofuranosyl)-9h-purin-6-amine
9-(3-o-Methylpentofuranosyl)-9h-purin-6-amine
3'-O-Methyladenosine belongs to the class of organic compounds known as purine nucleosides. Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety. 3'-O-Methyladenosine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
10300-22-8
VCID:
VC0085029
InChI:
InChI=1S/C11H15N5O4/c1-19-8-5(2-17)20-11(7(8)18)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)
SMILES:
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Molecular Formula:
C11H15N5O4
Molecular Weight:
281.27 g/mol
9-(3-o-Methylpentofuranosyl)-9h-purin-6-amine
CAS No.: 10300-22-8
Main Products
VCID: VC0085029
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
CAS No. | 10300-22-8 |
---|---|
Product Name | 9-(3-o-Methylpentofuranosyl)-9h-purin-6-amine |
Molecular Formula | C11H15N5O4 |
Molecular Weight | 281.27 g/mol |
IUPAC Name | 2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol |
Standard InChI | InChI=1S/C11H15N5O4/c1-19-8-5(2-17)20-11(7(8)18)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14) |
Standard InChIKey | RYAFZRROCNNRFK-IOSLPCCCSA-N |
Isomeric SMILES | CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES | COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES | COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Physical Description | Solid |
Description | 3'-O-Methyladenosine belongs to the class of organic compounds known as purine nucleosides. Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety. 3'-O-Methyladenosine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). |
Synonyms | 3'-O-methyladenosine |
PubChem Compound | 266056 |
Last Modified | Nov 11 2021 |
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